

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Azilsartan Medoxomil

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Compound of Interest

Compound Name: *Mopivabil*
Cat. No.: B10829480

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Introduction

Azilsartan medoxomil, an angiotensin II receptor blocker, is a potent antihypertensive agent.[1] [2] It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[3][4][5] The analysis of azilsartan medoxomil and its related substances is critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. This application note provides a detailed guide to the mass spectrometric fragmentation pattern of azilsartan medoxomil, offering insights into its structural elucidation and a robust protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that the term "Azilsartan **mopivabil**" as mentioned in the topic is likely a less common synonym or a misspelling for Azilsartan medoxomil, the scientifically recognized and widely used name for the prodrug.

Scientific Principles: Understanding Fragmentation

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of pharmaceutical compounds. In ESI, the analyte

is ionized, typically by protonation to form $[M+H]^+$ ions in positive ion mode. These precursor ions are then isolated and subjected to collision-induced dissociation (CID), causing them to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, enabling its unambiguous identification and quantification.

The chemical structure of azilsartan medoxomil, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1- $\{2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl\}$ methyl-1H-benzimidazole-7-carboxylate, contains several functional groups susceptible to fragmentation, including ester, ether, and heterocyclic rings.[3][6] Understanding these cleavage points is key to interpreting the mass spectrum.

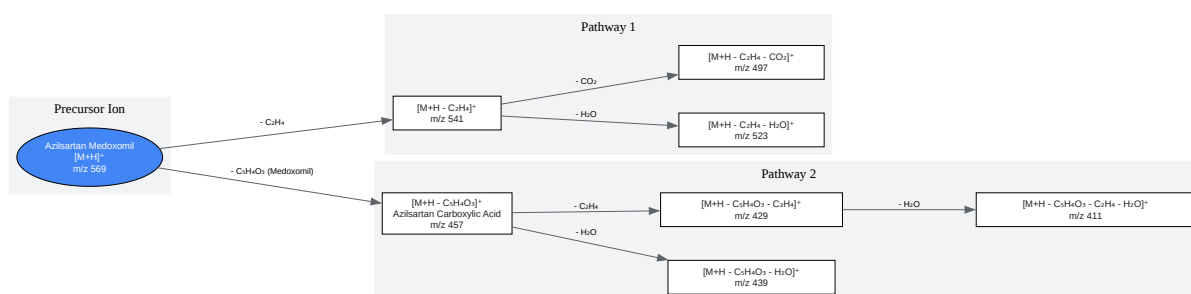
Mass Spectrometry Fragmentation Pathway of Azilsartan Medoxomil

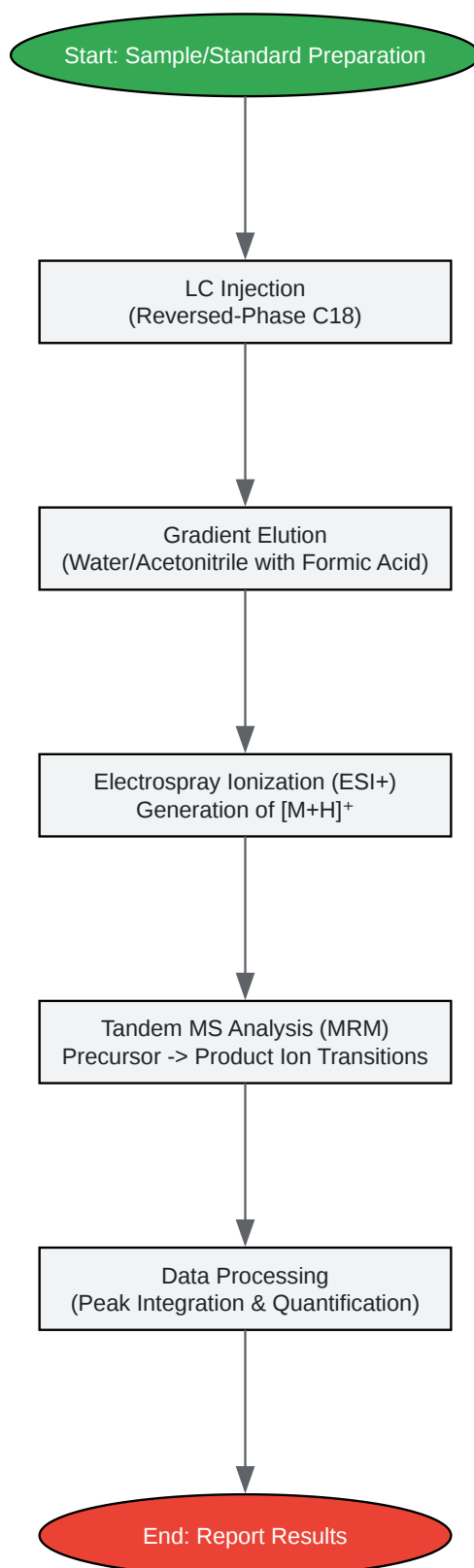
Under positive ion ESI conditions, azilsartan medoxomil readily forms a protonated molecule $[M+H]^+$ at an m/z of 569.[7] The subsequent MS/MS fragmentation of this precursor ion yields a series of diagnostic product ions. The major fragmentation pathways are elucidated below.

A significant fragmentation event is the cleavage of the medoxomil ester group ($C_5H_4O_3$), resulting in the formation of the azilsartan carboxylic acid moiety at m/z 457.[7] This is a characteristic loss for medoxomil prodrugs. Further fragmentation of the m/z 457 ion can occur through the loss of a water molecule (H_2O) to produce an ion at m/z 439, or the loss of an ethylene group (C_2H_4) from the ethoxy side chain to yield an ion at m/z 429.[7] Subsequent loss of water from the m/z 429 ion results in a product ion at m/z 411.[7]

Another fragmentation route involves the initial loss of an ethylene molecule (C_2H_4) from the precursor ion at m/z 569, leading to the formation of a product ion at m/z 541.[7] This ion can then lose a water molecule to form an ion at m/z 523, or lose a carbon dioxide molecule (CO_2) to form an ion at m/z 497.[7]

The following diagram illustrates the proposed fragmentation pathway of azilsartan medoxomil.





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Sources

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